Astaxanthin

Vue d'ensemble

Description

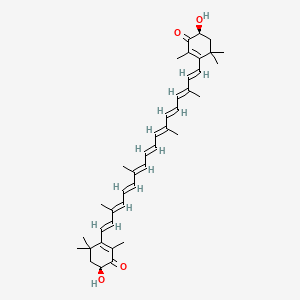

C'est un métabolite de la zéaxanthine et de la canthaxanthine, contenant à la fois des groupes fonctionnels hydroxyle et cétone . Ce composé est réputé pour ses puissantes propriétés antioxydantes, qui sont considérablement plus fortes que celles des autres caroténoïdes . L'astaxanthine est responsable de la coloration rouge-orange de divers organismes marins tels que le saumon, les crevettes et le homard .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'astaxanthine peut être synthétisée par diverses méthodes, y compris la synthèse chimique et les approches biotechnologiques. La synthèse chimique implique l'utilisation de la β-ionone comme matière de départ, qui subit une série de réactions, notamment la réaction de Wittig, la réaction de Grignard et l'oxydation pour former l'astaxanthine . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs sous température et pression contrôlées.

Méthodes de production industrielle

La production industrielle d'astaxanthine est principalement réalisée par la culture de microalgues, en particulier Haematococcus pluvialis . Les microalgues sont cultivées dans des conditions spécifiques pour induire la production d'astaxanthine, qui est ensuite extraite à l'aide de solvants tels que l'éthanol ou le dioxyde de carbone supercritique . L'astaxanthine extraite est ensuite purifiée et formulée pour diverses applications.

Analyse Des Réactions Chimiques

Types de réactions

L'astaxanthine subit plusieurs types de réactions chimiques, notamment :

Réduction : La réduction de l'astaxanthine peut conduire à la formation de dihydroastaxanthine.

Substitution : L'astaxanthine peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants

Les réactifs couramment utilisés dans les réactions de l'astaxanthine comprennent des oxydants tels que le permanganate de potassium et des réducteurs tels que le borohydrure de sodium . Les réactions sont généralement effectuées dans des conditions douces pour préserver l'intégrité de la molécule d'astaxanthine.

Principaux produits

Les principaux produits formés à partir des réactions de l'astaxanthine comprennent divers produits d'oxydation et de réduction, qui peuvent avoir des activités biologiques et des applications différentes .

Applications de la recherche scientifique

L'astaxanthine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme colorant naturel et antioxydant dans diverses formulations chimiques.

Industrie : Utilisée dans l'industrie de l'aquaculture pour améliorer la coloration des poissons et crustacés d'élevage.

Mécanisme d'action

L'astaxanthine exerce ses effets principalement par le biais de ses puissantes propriétés antioxydantes. Elle neutralise les espèces réactives de l'oxygène et les radicaux libres, protégeant ainsi les cellules des dommages oxydatifs . L'astaxanthine module également diverses voies moléculaires, notamment l'activation des voies génétiques liées à FOXO3, qui sont impliquées dans la croissance et la régénération cellulaires . De plus, elle possède des propriétés anti-inflammatoires et peut inhiber la production de cytokines pro-inflammatoires .

Applications De Recherche Scientifique

Nutritional Applications

Animal Feed

Astaxanthin is widely used as a feed additive in aquaculture, particularly for salmon, trout, and shrimp. It enhances the pigmentation of these species, improving their marketability and nutritional value. Additionally, this compound is incorporated into animal feeds to promote overall health and growth performance .

Dietary Supplements

this compound is available as a dietary supplement for humans, often marketed for its antioxidant properties. It is sold in various forms including capsules, soft gels, and powders. Clinical studies have demonstrated that this compound supplementation can improve endurance and reduce fatigue in athletes .

Health Benefits

Antioxidant Properties

this compound exhibits strong antioxidant capabilities, neutralizing reactive oxygen species (ROS) and reducing oxidative stress. This property is particularly beneficial in countering age-related diseases and conditions such as cardiovascular disease and neurodegenerative disorders .

Skin Health

Research indicates that this compound can improve skin elasticity, moisture content, and reduce the appearance of wrinkles and age spots. Clinical trials have shown significant improvements in skin conditions among participants who supplemented with this compound .

Immune Support

This compound has been shown to enhance immune function by increasing the activity of natural killer cells and promoting the proliferation of lymphocytes. Studies confirm that it can improve the body’s defense mechanisms without exhibiting toxic effects at experimental doses .

Cardiovascular Health

This compound supplementation has been linked to improved cardiovascular health by reducing triglyceride levels, lowering blood pressure, and enhancing lipid profiles in individuals with metabolic syndrome . Its anti-inflammatory properties also contribute to cardiovascular protection by mitigating oxidative stress during exercise .

Neurological Benefits

Emerging research highlights this compound's potential in neuroprotection. It has been shown to inhibit neuroinflammation and oxidative stress pathways associated with neurodegenerative diseases. Studies suggest that this compound may help preserve cognitive function and mitigate memory decline in aging populations .

Case Studies

Innovative Delivery Systems

Recent advancements have focused on improving the bioavailability of this compound through nano-based drug delivery systems. These include nanoparticles and liposomes that enhance stability and targeted delivery, making this compound more effective in clinical applications . For instance, solid lipid nanoparticles have shown promise in delivering this compound across the blood-brain barrier to combat oxidative stress-related neurological conditions.

Mécanisme D'action

Astaxanthin exerts its effects primarily through its potent antioxidant properties. It neutralizes reactive oxygen species and free radicals, thereby protecting cells from oxidative damage . This compound also modulates various molecular pathways, including the activation of FOXO3-related genetic pathways, which are involved in cell growth and regeneration . Additionally, it has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

L'astaxanthine est souvent comparée à d'autres caroténoïdes tels que le β-carotène, la lutéine et la zéaxanthine. Bien que tous ces composés aient des propriétés antioxydantes, l'astaxanthine est unique en raison de sa capacité antioxydante supérieure et de sa capacité à traverser la barrière hémato-encéphalique . Contrairement au β-carotène, l'astaxanthine n'a pas d'activité pro-vitamine A, ce qui la rend plus sûre pour une consommation à haute dose .

Composés similaires

β-Carotène : Un précurseur de la vitamine A avec des propriétés antioxydantes.

Lutéine : Connue pour son rôle dans la santé des yeux et son activité antioxydante.

Zéaxanthine : Semblable à la lutéine, elle est importante pour la santé des yeux et possède des propriétés antioxydantes.

Canthaxanthine : Un autre céto-caroténoïde avec des propriétés antioxydantes, mais moins puissant que l'astaxanthine.

La structure chimique unique de l'astaxanthine et ses puissantes activités biologiques en font un composé précieux dans divers domaines de la recherche et de l'industrie. Ses propriétés antioxydantes supérieures et son profil de sécurité renforcent encore son potentiel pour des applications thérapeutiques.

Activité Biologique

Astaxanthin is a carotenoid pigment found in various microorganisms, algae, and seafood. It is recognized for its potent antioxidant properties and has been the subject of extensive research due to its potential health benefits. This article will explore the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, immune-modulating, and neuroprotective effects, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound (C₁₈H₁₈O₁₀) features a unique molecular structure that includes conjugated double bonds, hydroxyl groups, and keto groups, contributing to its strong antioxidant capabilities. Its lipophilic nature allows it to integrate into cell membranes, providing protection against oxidative stress from both inside and outside the cell .

Table 1: Comparison of Antioxidant Potency

| Compound | Antioxidant Activity (Relative Potency) |

|---|---|

| This compound | 10x higher than zeaxanthin |

| β-Carotene | 100x higher than α-tocopherol |

| Lutein | 10x higher than lutein |

Antioxidant Activity

This compound's antioxidant activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that this compound can enhance the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase in animal models .

Key Findings:

- In a study involving ethanol-induced gastric ulcer rats, this compound demonstrated an 80% reduction in lipid peroxidation .

- This compound was found to be effective in reducing oxidative stress markers like malondialdehyde (MDA) in human clinical trials .

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory pathways. It has been shown to downregulate NF-κB signaling and reduce the production of inflammatory cytokines in various cell models .

Research Highlights:

- A study on BV2 microglial cells indicated that this compound inhibits cyclooxygenase-1 (COX-1) and nitric oxide production in response to lipopolysaccharide stimulation .

- Clinical trials have reported reductions in systemic inflammation markers among athletes supplementing with this compound .

Immune Function Enhancement

This compound has been shown to improve immune response by enhancing lymphocyte proliferation and natural killer (NK) cell activity. In a controlled study, high doses of this compound significantly increased antibody-producing cell activities in mice without any toxic effects observed .

Case Study:

- In a study involving 40 elite soccer players, supplementation with 4 mg of this compound daily for 90 days led to significant improvements in muscle recovery and immune function post-exercise .

Neuroprotective Effects

Recent studies indicate that this compound may offer neuroprotective benefits. It has been investigated for its potential role in cognitive function improvement and neurodegenerative disease prevention.

Key Research Findings:

Propriétés

IUPAC Name |

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZIGYBFDRPAKN-UWFIBFSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893777 | |

| Record name | 3,3'-Dihydroxy-beta-carotene-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Astaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles from acetone/light petroleum | |

CAS No. |

472-61-7 | |

| Record name | Astaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astaxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astaxanthin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,3'-Dihydroxy-beta-carotene-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,3'S)-3,3'-dihydroxy-β,β-carotene-4,4'-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASTAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XPW32PR7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASTAXANTHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Astaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182-183 °C, Reported as shiny purple platelets with gold luster from pyridine; MP: 216 °C; readily soluble in pyridine, 182.5 °C | |

| Record name | ASTAXANTHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Astaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is astaxanthin and where is it found?

A: this compound is a red-orange pigment belonging to the xanthophyll family of carotenoids. It's found naturally in various organisms, particularly microalgae like Haematococcus pluvialis, as well as in salmon, shrimp, and krill, contributing to their characteristic coloration. [, , , , , , , , ]

Q2: How is this compound produced commercially?

A: Commercial production of this compound primarily relies on two methods: chemical synthesis and extraction from natural sources. While synthetic this compound is more readily available, natural this compound, particularly from H. pluvialis, is gaining popularity due to its perceived health benefits. [, , , ]

Q3: What are the different geometrical and optical isomers of this compound?

A: this compound exists in several geometrical isomers, including all-E-, 9Z-, 13Z-, and 15-cis-astaxanthin. Additionally, it exhibits optical isomerism with (3S,3'S)-, (3R,3'R)-, and (3R,3'S)- configurations. The distribution and biological activity of these isomers can vary. [, , ]

Q4: How are this compound isomers distributed in rainbow trout tissues?

A: Research shows selective distribution of this compound isomers in rainbow trout. For example, 13Z-astaxanthin preferentially accumulates in the liver, while all-E-astaxanthin is found in higher concentrations in intestinal tissues. [] Interestingly, the skin and posterior kidney exhibit a specific ratio between (3S,3'S)- and (3R,3'R)-astaxanthin regardless of the dietary isomer composition. []

Q5: Can the type of this compound in the diet influence pigmentation in fish?

A: Yes, studies on rainbow trout reveal that diets rich in Z-isomers of this compound, derived from sources like Paracoccus carotinifaciens, lead to greater pigmentation and this compound accumulation in the flesh compared to diets containing predominantly all-E-astaxanthin. []

Q6: How does this compound contribute to the coloration of farmed salmon?

A: Farmed salmon cannot synthesize this compound, thus their flesh color depends on dietary intake. Supplementing their feed with this compound, often derived from sources like the yeast Phaffia rhodozyma, imparts the desired pink-red hue to their flesh. [, ]

Q7: How does dietary this compound influence the antioxidant capacity in fish?

A: Studies demonstrate that dietary this compound improves the antioxidant capacity in fish. Rainbow trout fed with this compound from H. pluvialis showed higher total antioxidant capacity in the liver and serum compared to those fed with this compound from other sources. []

Q8: What is the role of alpha-tocopheryl acetate in this compound deposition?

A: Research indicates that dietary alpha-tocopheryl acetate, a form of Vitamin E, can enhance this compound deposition in the fillets of Atlantic salmon. This suggests a potential for using alpha-tocopheryl acetate to improve this compound utilization in aquaculture. []

Q9: How is this compound metabolized?

A: Studies using rat hepatocytes identified (rac)-3-hydroxy-4-oxo-beta-ionone as the main metabolite of this compound. This metabolite undergoes glucuronidation and can be further reduced. Notably, the cytochrome P-450 system does not seem to be involved in this compound metabolism. []

Q10: How does this compound interact with the gut microbiota?

A: Research shows that this compound can influence the composition of gut microbiota. Interestingly, these changes were linked to reduced inflammation and improved metabolic homeostasis, particularly in male mice, suggesting a potential role for this compound in modulating gut health. []

Q11: Can this compound affect wound healing?

A: Studies on rats revealed that this compound administration after nasal mucosa injury significantly reduced fibrosis, prevented synechia formation, and promoted wound healing, highlighting its potential therapeutic application in this context. []

Q12: What are the potential therapeutic applications of this compound?

A: this compound's antioxidant, anti-inflammatory, and potential anti-tumor properties make it a promising candidate for various therapeutic applications. Studies suggest its potential benefits in cardiovascular disease prevention, skin protection, diabetes management, and cancer treatment. [, , ]

Q13: What are the effects of this compound on lipid peroxidation?

A: this compound exhibits potent antioxidant activity by protecting against lipid peroxidation. A study on healthy men showed that this compound supplementation significantly reduced plasma levels of 12- and 15-hydroxy fatty acids, indicating decreased lipid peroxidation. []

Q14: What are the challenges in producing this compound from Haematococcus pluvialis?

A: While H. pluvialis is a potent this compound producer, challenges include slow vegetative growth under favorable conditions and cell death under stress conditions, hindering efficient large-scale production. []

Q15: Can continuous culture be a viable approach for this compound production?

A: Yes, continuous cultivation of H. pluvialis under controlled nitrogen limitation presents a promising one-step strategy for this compound production, potentially overcoming limitations of the traditional two-stage approach. []

Q16: How do light intensity and nitrogen starvation affect this compound production in H. pluvialis?

A: Nitrogen starvation, coupled with optimized light intensity, significantly enhances this compound production in H. pluvialis. While high light intensity promotes biomass growth, nitrogen limitation is crucial for triggering this compound accumulation. []

Q17: Can pulsed electric fields (PEF) and accelerated solvent extraction (ASE) improve this compound recovery?

A: Yes, combining PEF and ASE significantly enhances the extraction yield of this compound from shrimp side streams, making it a valuable tool for utilizing these resources. []

Q18: What is the role of flow cytometry in this compound research?

A: Flow cytometry offers a rapid and efficient method for in vivo quantification of this compound content in microalgae like Chromochloris zofingiensis, complementing the traditional but time-consuming HPLC analysis. []

Q19: How can the bioavailability of this compound be improved?

A: Various encapsulation techniques, such as using liposomes or cyclodextrins, have been explored to improve this compound's solubility, stability, and ultimately, its bioavailability. [, ]

Q20: What are the implications of BCO2 on this compound accumulation?

A: Studies show that β-carotene oxygenase 2 (BCO2) knockout mice accumulate significantly higher levels of this compound in their liver compared to wild-type mice when fed an this compound-supplemented diet. This suggests a potential role of BCO2 in this compound metabolism and bioaccumulation. []

Q21: What is the significance of understanding the metabolic mechanisms of this compound biosynthesis?

A: Unraveling the intricate metabolic pathways and regulatory mechanisms involved in this compound biosynthesis is essential for developing strategies to enhance its production in organisms like P. rhodozyma and meet the growing demand. []

Q22: How can emerging biotechnologies contribute to this compound research?

A: Advanced tools like omics technologies, genome editing, protein structure-activity analysis, and synthetic biology offer exciting avenues for gaining deeper insights into this compound biosynthesis and engineering more efficient production systems. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.